molecular formula C31H22NP B136160 (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane CAS No. 149341-33-3

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Cat. No.: B136160
CAS No.: 149341-33-3
M. Wt: 439.5 g/mol
InChI Key: YMJAIEYASUCCMJ-UHFFFAOYSA-N
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Description

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a complex organic compound that features a unique structure combining isoquinoline, naphthalene, and diphenylphosphane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of isoquinoline and naphthalene derivatives with diphenylphosphane. One common method is the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This reaction provides a straightforward and scalable route to acquire the desired compound in a metal-free manner.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

    Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens or alkyl halides can be used under appropriate conditions.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.

Major Products Formed

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Resulting from substitution reactions.

    Metal Complexes: Formed when the compound acts as a ligand in coordination chemistry.

Scientific Research Applications

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has a broad range of scientific research applications:

Mechanism of Action

The mechanism by which (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is unique due to its combination of isoquinoline, naphthalene, and diphenylphosphane moieties, which provide distinct steric and electronic properties. This uniqueness makes it a valuable ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.

Properties

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318345
Record name (R)-QUINAP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149341-34-4, 149245-03-4, 149341-33-3
Record name (R)-QUINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-QUINAP
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
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Record name 149245-03-4
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 149341-33-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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